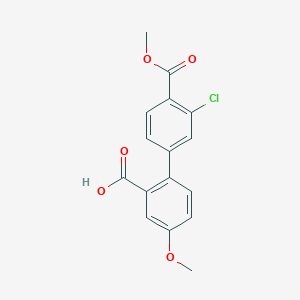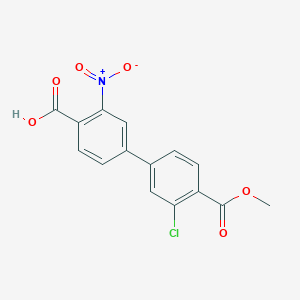
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% (2C4MCPFBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes. In particular, it has been used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds.
Wirkmechanismus
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is thought to act as an antioxidant, meaning that it can help to protect cells from oxidative stress by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can help to reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have anti-microbial and anti-viral effects, as well as to have an effect on the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and the yield of the reaction is typically 95%. It is also relatively stable, meaning that it can be stored for long periods of time without degradation. However, it is not as potent as some other compounds, meaning that higher concentrations may be needed in order to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%. It could be used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds. It could also be used to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new catalysts for biochemical reactions, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for synthesizing compounds, as well as to study the effects of environmental pollutants on cells.
Synthesemethoden
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is synthesized from the reaction of 3-chloro-4-methoxycarbonylphenylhydrazine with 6-fluorobenzoic acid. This reaction is conducted in aqueous solution, and the resulting product is purified by crystallization. The yield of the reaction is typically 95%, meaning that the final product is 95% pure.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-11(10)16)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUZTWUARNPTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692010 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid | |
CAS RN |
1261935-64-1 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














